(5-Bromo-2-methylphenyl)boronic acid
Description
(5-Bromo-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFXELTNKMOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667595 | |
| Record name | (5-Bromo-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-13-8 | |
| Record name | (5-Bromo-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Bromo-2-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide. For example, the reaction of 5-bromo-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound. The reaction conditions typically involve the use of a Grignard reagent and an organoboron compound under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Esterification: Reaction with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura coupling reactions.
Bases: such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.
Oxidizing agents: like hydrogen peroxide are used for oxidation reactions
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Boronic esters: from esterification reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
In biological applications, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
- (5-Bromo-2-fluoro-4-methylphenyl)boronic acid
- (5-Bromo-2-fluoro-3-methylphenyl)boronic acid
- 3-Bromo-2-ethoxy-5-methylphenylboronic acid
Comparison: (5-Bromo-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to its fluorinated analogs, it may exhibit different electronic properties and steric effects, affecting its performance in coupling reactions and other applications .
Biological Activity
(5-Bromo-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by research findings and case studies.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which allows them to function as important intermediates in organic synthesis and as bioactive compounds. They exhibit a variety of biological activities, making them valuable in drug design and development.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, a study demonstrated that certain boronic acid derivatives exhibit significant cytotoxic effects on cancer cell lines, including MCF-7 breast cancer cells. The compound showed an IC50 value of 18.76 µg/mL against MCF-7 cells, indicating moderate effectiveness in inhibiting cancer cell growth .
The mechanism of action typically involves the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation. Boronic acids can interfere with the proteasome's function, leading to cell cycle arrest and apoptosis in cancer cells .
Antibacterial Activity
This compound also exhibits notable antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains. A specific study reported that boronic acid derivatives can inhibit the formation of biofilms by Pseudomonas aeruginosa, a common pathogen in nosocomial infections .
Efficacy Against Resistant Strains
The compound demonstrated inhibitory constants (Ki) as low as 0.004 µM against class C β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This suggests that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacteria .
Enzyme Inhibition Activities
Boronic acids are known for their ability to inhibit various enzymes. This compound has been evaluated for its enzyme inhibition capabilities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate that the compound possesses significant inhibitory activity against these enzymes, which could have implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Anticancer Studies : A recent study synthesized a novel boronic ester derived from this compound and quercetin, demonstrating enhanced biological activity compared to quercetin alone. The compound exhibited strong antioxidant properties alongside its anticancer activity .
- Antibacterial Efficacy : In another investigation focusing on the antibacterial effects of boronic acids, this compound was tested against Escherichia coli with promising results at concentrations as low as 6.50 mg/mL .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
